molecular formula C13H20F3NO4 B6300892 1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate CAS No. 2227206-57-5

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate

Cat. No. B6300892
CAS RN: 2227206-57-5
M. Wt: 311.30 g/mol
InChI Key: NONJHXVASFECAD-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H18F3NO5 . It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. The ring is substituted with a tert-butyl group, a methyl group, and a trifluoromethyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.28 . The predicted boiling point is 376.3±42.0 °C, and the predicted density is 1.291±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Pharmacological Research

The trifluoromethyl (TFM, -CF3) group in the compound is found in many FDA-approved drugs . A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate” could potentially be used in pharmacological research, particularly in the development of new drugs.

Organic Synthesis

The compound could be used in organic synthesis. For instance, it was mentioned that a compound was taken and reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate . This suggests that “1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate” could be used as a starting material or intermediate in organic synthesis.

Material Science

The compound could potentially be used in material science. The trifluoromethyl group is known for its unique properties, such as high electronegativity and lipophilicity, which could be beneficial in the development of new materials .

Chemical Research

The compound could be used in chemical research, particularly in the study of fluorine-containing compounds. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Biochemical Research

The compound could potentially be used in biochemical research. The trifluoromethyl group is known to exhibit numerous pharmacological activities , suggesting that “1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate” could be used in the study of these activities.

Environmental Science

The compound could potentially be used in environmental science. The trifluoromethyl group is known for its high stability and resistance to degradation, which could be relevant in the study of environmental persistence of fluorine-containing compounds .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. Trifluoromethyl group-containing compounds have been found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA), indicating their significant impact on pharmaceutical growth .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-12(2,3)21-11(19)17-6-8(10(18)20-4)5-9(7-17)13(14,15)16/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONJHXVASFECAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120995
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-methyl 5-(trifluoromethyl)piperidine-1,3-dicarboxylate

CAS RN

2227206-57-5
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227206-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 5-(trifluoromethyl)-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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